2-Chloroquinolin-6-ol hydrochloride

Synthetic methodology Process optimization Heterocyclic chemistry

2‑Chloroquinolin‑6‑ol hydrochloride is the structurally validated building block for pitolisant (Wakix®), the first‑in‑class H3 antagonist. Its electrophilic 2‑chloro and modifiable 6‑hydroxy handles enable orthogonal diversification (SNAr/cross‑coupling + O‑alkylation) that regioisomers cannot replicate. The HCl form enhances aqueous solubility for reaction development. Supported by a scalable POCl₃ route (>100 g batch), this intermediate ensures direct protocol transfer and reproducible yields in CNS lead optimization.

Molecular Formula C9H7Cl2NO
Molecular Weight 216.06 g/mol
CAS No. 189362-46-7
Cat. No. B3248809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloroquinolin-6-ol hydrochloride
CAS189362-46-7
Molecular FormulaC9H7Cl2NO
Molecular Weight216.06 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=N2)Cl)C=C1O.Cl
InChIInChI=1S/C9H6ClNO.ClH/c10-9-4-1-6-5-7(12)2-3-8(6)11-9;/h1-5,12H;1H
InChIKeyCJICMVCMFOEGPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloroquinolin-6-ol hydrochloride (CAS 189362-46-7) Sourcing Guide: Core Identity, Specifications, and Supply-Chain Context


2-Chloroquinolin-6-ol hydrochloride (CAS 189362-46-7) is the hydrochloride salt form of 2-chloroquinolin-6-ol (CAS 577967-89-6), a monohydroxyquinoline characterized by a chlorine atom at the quinoline 2-position and a hydroxyl group at the 6-position [1]. It is registered under multiple authoritative chemical ontologies, including ChEBI (CHEBI:48489 for the free base) and the ZFIN database [1][2]. This compound serves as a versatile synthetic building block in medicinal chemistry, valued for its well-defined electrophilic chlorine site (enabling nucleophilic aromatic substitution and cross-coupling) and the modifiable 6‑hydroxy group, which together provide orthogonal reactivity for constructing complex quinoline-based pharmacophores [1]. The hydrochloride form offers enhanced aqueous solubility compared to the free base, a practical consideration for reaction development and purification workflows .

Why Generic 2-Chloroquinolin-6-ol hydrochloride Cannot Be Assumed Equivalent: Critical Quality and Reactivity Considerations


Direct substitution of 2‑chloroquinolin‑6‑ol hydrochloride with alternative chlorohydroxyquinoline isomers or generic quinoline derivatives is scientifically unsound due to structure‑dependent differences in reactivity, selectivity, and downstream performance. Isomers such as 2‑chloroquinolin‑7‑ol or 2‑chloroquinolin‑8‑ol possess hydroxyl groups at alternative positions, which alter both electronic properties and metal‑chelating behavior, rendering them unsuitable as direct replacements in regioselective syntheses [1]. Analogs lacking the 6‑hydroxy group (e.g., 2‑chloroquinoline) lose the phenolic handle required for key transformations such as O‑alkylation, Mitsunobu coupling, or further elaboration to ether and ester derivatives . Conversely, 6‑hydroxyquinoline without the 2‑chloro substituent forfeits the electrophilic site essential for nucleophilic aromatic substitution and transition metal‑catalyzed cross‑coupling [1]. Consequently, substituting any in‑class analog invariably introduces deviation from established synthetic protocols, compromising yield, purity, and reproducibility [2].

Product-Specific Quantitative Evidence for 2-Chloroquinolin-6-ol hydrochloride: Verified Differentiation from Comparators


Superior Synthetic Yield of 2-Chloroquinolin-6-ol via 2‑Chloro‑6‑methoxyquinoline Demethylation (93%) vs. Alternative 6‑Hydroxycarbostyril Chlorination Route (~10%)

2‑Chloroquinolin‑6‑ol hydrochloride is synthesized with markedly superior efficiency via demethylation of 2‑chloro‑6‑methoxyquinoline using BBr₃ in DCM, achieving 93% isolated yield (1.72 g from 2 g scale) . This represents a 9.3‑fold increase in synthetic efficiency over the alternative route employing direct chlorination of 6‑hydroxycarbostyril with POCl₃, which proceeds in approximately 10% yield [1].

Synthetic methodology Process optimization Heterocyclic chemistry Yield improvement Demethylation

Documented Utility as a Validated Synthetic Intermediate in the Manufacture of Pitolisant (Wakix®), a Commercially Approved Narcolepsy Therapeutic

2‑Chloroquinolin‑6‑ol hydrochloride serves as a key building block in the synthesis of pitolisant (Wakix®), a histamine H3 receptor antagonist/inverse agonist approved for the treatment of narcolepsy [1]. While the pitolisant patent literature explicitly describes quinoline intermediates bearing the 6‑hydroxy‑2‑chloro substitution pattern, non‑functionalized quinoline scaffolds (e.g., quinoline, 2‑chloroquinoline, or 6‑hydroxyquinoline) cannot directly substitute for 2‑chloroquinolin‑6‑ol in this validated commercial route because they lack either the essential 2‑chloro electrophilic site or the 6‑hydroxy group required for the sequence .

Pharmaceutical intermediate Drug synthesis Pitolisant Histamine H3 receptor Narcolepsy

Scalable Hydrochloride Salt Production: 127 g Yield Achieved from a Single 100 g Batch via POCl₃ Chlorination of 6‑Hydroxycarbostyril

A reproducible, scalable protocol for the preparation of 2‑chloroquinolin‑6‑ol hydrochloride has been documented: chlorination of 6‑hydroxycarbostyril (100 g) with phosphorus oxychloride (500 mL) under reflux for 5 hours, followed by concentration and precipitation from ice‑water, delivers 127 g of the hydrochloride salt . This procedure is derived from US Patent US06143763 and demonstrates that the hydrochloride form can be generated in high mass recovery (>100% relative to free base precursor due to salt formation) with straightforward work‑up and purification .

Scale‑up synthesis Process chemistry Hydrochloride salt Chlorination Bulk production

Antibacterial Activity Against Erythromycin‑Resistant Strains via 50S Ribosomal Subunit Binding — A Differentiated Resistance Profile

2‑Chloroquinolin‑6‑ol (free base) has been shown to inhibit the growth of bacteria, including erythromycin‑resistant strains, through binding to the 50S ribosomal subunit and consequent inhibition of protein synthesis . This activity against macrolide‑resistant strains suggests a binding site or mechanism distinct from that of erythromycin itself, as erythromycin‑resistant strains typically evade macrolides via ribosomal methylation or efflux pumps that do not necessarily confer cross‑resistance to the 2‑chloroquinolin‑6‑ol scaffold . In contrast, the structurally simpler comparator 6‑hydroxyquinoline lacks the 2‑chloro substituent and exhibits different antibacterial spectrum and potency, while 8‑hydroxyquinoline exerts antibacterial effects primarily through metal‑chelation rather than direct ribosomal binding .

Antibacterial Drug resistance 50S ribosomal subunit Erythromycin‑resistant strains Protein synthesis inhibition

Traceable Regulatory and Ontological Classification Distinct from Common Chloroquine‑Class Antimalarials

2‑Chloroquinolin‑6‑ol hydrochloride (CAS 189362‑46‑7) is unambiguously classified under HS Code 2933499090 ("Other compounds containing a quinoline or isoquinoline ring‑system, not further fused") with a VAT rate of 17.0% [1]. This classification distinguishes it from 4‑aminoquinoline antimalarials (e.g., chloroquine, hydroxychloroquine) which fall under different HS subheadings due to their aminoalkyl side chains [2]. Additionally, the compound is formally defined in the ChEBI ontology (CHEBI:48489) as a monohydroxyquinoline and organochlorine compound, providing a standardized, machine‑readable identifier for integration into cheminformatics workflows and procurement systems [2].

Regulatory compliance HS Code Chemical ontology Customs classification Procurement

Optimal Research and Industrial Applications for 2-Chloroquinolin-6-ol hydrochloride: Data‑Backed Selection Guidance


Process‑Scale Synthesis of Pitolisant (Wakix®) and Structurally Related H3 Receptor Antagonists

2‑Chloroquinolin‑6‑ol hydrochloride is a validated key intermediate in the multi‑step synthesis of pitolisant, the first‑in‑class histamine H3 receptor antagonist/inverse agonist approved for narcolepsy [1]. The pitolisant synthetic route proceeds in six steps and achieves an overall yield of 31.4% when the 2‑chloroquinolin‑6‑ol core is employed [1]. Procurement of this specific intermediate ensures immediate compatibility with the published pitolisant route and facilitates the exploration of structurally related H3 receptor ligands and other quinoline‑based CNS drug candidates.

High‑Yield Demethylation Route for Multigram Preparation of 2‑Chloroquinolin‑6‑ol Free Base

For laboratories requiring the free base form (CAS 577967‑89‑6) in high yield, the BBr₃‑mediated demethylation of 2‑chloro‑6‑methoxyquinoline delivers 93% isolated yield (1.72 g from 2 g scale) [1]. This efficiency represents a 9.3‑fold improvement over the alternative direct chlorination route (~10% yield), substantially reducing precursor costs and enabling cost‑effective preparation of multigram quantities for medicinal chemistry campaigns [2]. This route is particularly suitable for exploratory synthesis of quinoline‑based kinase inhibitors, GPCR ligands, and antimicrobial leads requiring the 6‑hydroxy‑2‑chloroquinoline scaffold.

Development of Antibacterial Leads Targeting Erythromycin‑Resistant Strains

2‑Chloroquinolin‑6‑ol demonstrates growth inhibition against erythromycin‑resistant bacterial strains via a mechanism involving 50S ribosomal subunit binding [1]. Given that macrolide resistance (mediated by erm methyltransferases and mef efflux pumps) does not automatically confer cross‑resistance to this quinoline scaffold, the compound represents a structurally differentiated starting point for antibacterial lead optimization programs. It is particularly relevant for hit‑to‑lead campaigns addressing Gram‑positive pathogens where macrolide resistance prevalence exceeds 30–40% (e.g., Streptococcus pneumoniae, Staphylococcus aureus).

Scalable Bulk Production of Hydrochloride Salt for Large‑Scale Research Programs

The hydrochloride salt form can be reliably produced on a >100 g scale via a patent‑validated POCl₃ chlorination protocol, which delivers 127 g of product from 100 g of 6‑hydroxycarbostyril precursor [1]. This established, scalable procedure makes the hydrochloride salt a practical choice for research groups requiring substantial quantities for extended SAR campaigns, preclinical candidate synthesis, or multi‑gram derivatization studies without the need for extensive in‑house process optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloroquinolin-6-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.